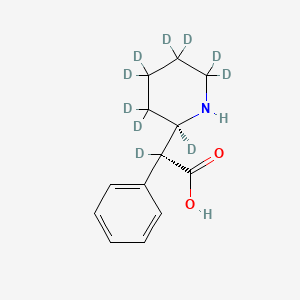
DL-erythro Ritalinic Acid-d10 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-erythro Ritalinic Acid-d10 (Major) is a stable isotope-labeled compound with the molecular formula C13H7D10NO2 and a molecular weight of 229.34 . It is a deuterated form of ritalinic acid, which is a primary metabolite of methylphenidate, a psychostimulant drug commonly used to treat attention-deficit hyperactivity disorder (ADHD) and narcolepsy .
Métodos De Preparación
The preparation of DL-erythro Ritalinic Acid-d10 (Major) involves the synthesis of ritalinic acid followed by the incorporation of deuterium atoms. The synthetic route typically includes the following steps:
Synthesis of Ritalinic Acid: This involves the reaction of 2-phenyl-2-piperidylacetic acid with appropriate reagents under controlled conditions.
Industrial production methods for DL-erythro Ritalinic Acid-d10 (Major) are similar to those used for other stable isotope-labeled compounds, involving large-scale synthesis and purification processes to ensure high purity and isotopic enrichment .
Análisis De Reacciones Químicas
DL-erythro Ritalinic Acid-d10 (Major) undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound to its corresponding oxidized form using oxidizing agents.
Reduction: Reduction reactions convert the compound to its reduced form using reducing agents.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
DL-erythro Ritalinic Acid-d10 (Major) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of DL-erythro Ritalinic Acid-d10 (Major) is related to its role as a metabolite of methylphenidate. Methylphenidate primarily acts as a norepinephrine and dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. This leads to enhanced neurotransmission and improved attention and focus in individuals with ADHD . The deuterated form, DL-erythro Ritalinic Acid-d10 (Major), is used to study the pharmacokinetics and metabolism of methylphenidate, providing insights into its molecular targets and pathways .
Comparación Con Compuestos Similares
DL-erythro Ritalinic Acid-d10 (Major) can be compared with other similar compounds, such as:
DL-threo Ritalinic Acid-d10: This is another deuterated form of ritalinic acid, differing in the stereochemistry of the molecule.
Methylphenidate: The parent compound, used as a psychostimulant drug.
Ethylphenidate: A pharmacologically active metabolite formed by the transesterification of methylphenidate with ethanol.
The uniqueness of DL-erythro Ritalinic Acid-d10 (Major) lies in its specific isotopic labeling, which allows for precise analytical and pharmacokinetic studies .
Propiedades
Fórmula molecular |
C13H17NO2 |
|---|---|
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
(2S)-2-deuterio-2-[(2R)-2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl]-2-phenylacetic acid |
InChI |
InChI=1S/C13H17NO2/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16)/t11-,12+/m1/s1/i4D2,5D2,8D2,9D2,11D,12D |
Clave InChI |
INGSNVSERUZOAK-JYSMQZNSSA-N |
SMILES isomérico |
[2H][C@@]1(C(C(C(C(N1)([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H])[C@]([2H])(C2=CC=CC=C2)C(=O)O |
SMILES canónico |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


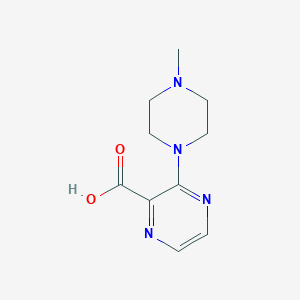
![2-(P-Tolyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B13443155.png)
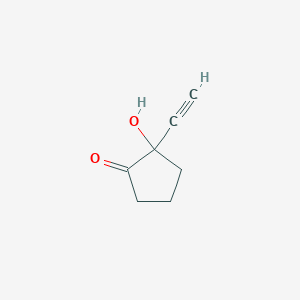
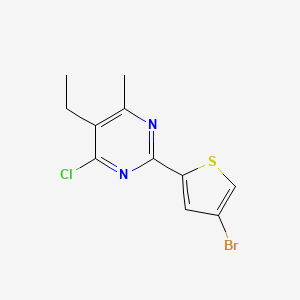
![5-[4-methoxy-3-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]-4,4-dimethyl-2-propan-2-ylpyrazol-3-one](/img/structure/B13443163.png)
![methyl (3E)-6-chloro-2-hydroxy-3-[[4-(trifluoromethoxy)phenyl]carbamoylhydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443169.png)

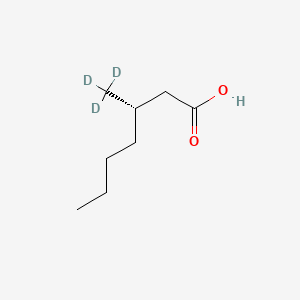
![(1S,2R,6S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid](/img/structure/B13443180.png)
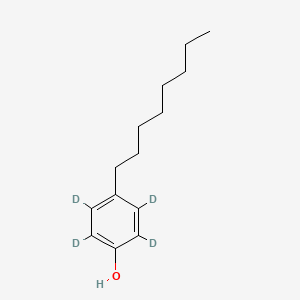
![1-[(2R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13443203.png)
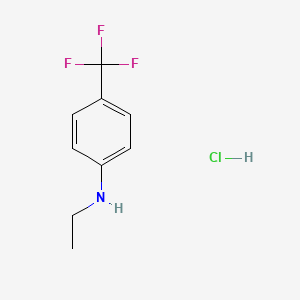
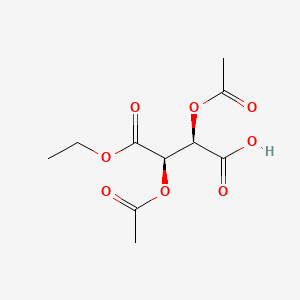
![3-[2-(3-Bromophenyl)ethyl]-N-(1,1-dimethylethyl)-2-pyridinecarboxamide](/img/structure/B13443224.png)
